N-(2,4-dichlorophenyl)-4-oxo-4-phenylbutanamide
Overview
Description
“N-(2,4-dichlorophenyl)-4-oxo-4-phenylbutanamide” is an organic compound that likely contains a carboxamide group (CONH2) attached to a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), and a 2,4-dichlorophenyl group (a benzene ring with two chlorine atoms attached at the 2nd and 4th positions). The “4-oxo” could refer to a ketone group (C=O) at the 4th position of the butanamide .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would likely have aromaticity due to the phenyl rings, polarity due to the dichlorophenyl group and the amide group, and potential for hydrogen bonding due to the amide group .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, etc., are typically determined experimentally. Without specific experimental data for this compound, it’s not possible to provide these properties .Mechanism of Action
Safety and Hazards
Like the physical and chemical properties, safety and hazard information is typically determined through specific testing and is regulated by organizations like the Occupational Safety and Health Administration (OSHA) in the U.S. Without specific data or safety sheets for this compound, it’s not possible to provide this information .
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-4-oxo-4-phenylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO2/c17-12-6-7-14(13(18)10-12)19-16(21)9-8-15(20)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYPBVYEISAWDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC(=O)NC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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